Maridomycin

Description

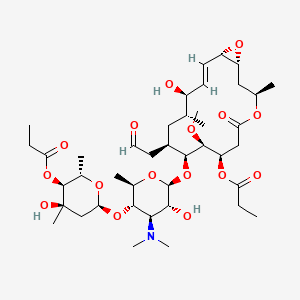

This compound III is a natural product found in Streptomyces hygroscopicus with data available.

Properties

CAS No. |

39378-35-3 |

|---|---|

Molecular Formula |

C41H67NO16 |

Molecular Weight |

830.0 g/mol |

IUPAC Name |

[(1R,3R,7R,8S,9S,10R,12R,13R,14E,16S)-9-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate |

InChI |

InChI=1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,27+,28-,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |

InChI Key |

FFXJTOKFQATYBI-UEANCSDJSA-N |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C[C@@H]2[C@@H](O2)/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Maridomycin from Streptomyces hygroscopicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maridomycin, a 16-membered macrolide antibiotic, is a secondary metabolite produced by the bacterium Streptomyces hygroscopicus. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details the characteristics of the producing organism, optimized fermentation strategies for enhanced production, and comprehensive experimental protocols for extraction and purification. Furthermore, this document summarizes the physicochemical properties of this compound and provides insights into its biosynthetic pathway. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate understanding.

Introduction

The genus Streptomyces is a prolific source of diverse secondary metabolites, accounting for approximately two-thirds of clinically useful antibiotics. Streptomyces hygroscopicus is a well-known species within this genus, recognized for its production of a wide array of bioactive compounds, including antibiotics and immunosuppressants. This compound, a potent macrolide antibiotic, was first isolated from this organism and has been a subject of interest due to its antibacterial properties. This guide serves as a comprehensive resource for professionals engaged in the research and development of novel antibiotics, providing detailed methodologies and data related to this compound.

The Producing Organism: Streptomyces hygroscopicus

Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium commonly found in soil. Its colonies are characterized by an extensive branching substrate and aerial mycelium. The production of secondary metabolites, including this compound, is typically initiated during the stationary phase of growth and is influenced by various nutritional and environmental factors.

Table 1: Optimal Growth and Production Parameters for Streptomyces Species

| Parameter | Optimal Range/Condition | Rationale |

| Carbon Source | Glucose, Starch, Glycerol | Provides the primary energy source and building blocks for biosynthesis. |

| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone | Essential for the synthesis of amino acids, proteins, and enzymes involved in antibiotic production. |

| pH | 6.5 - 7.5 | Maintains optimal enzymatic activity for both primary metabolism and secondary metabolite biosynthesis. |

| Temperature | 28 - 30°C | Ensures optimal growth rate and enzyme kinetics. |

| Aeration | High (e.g., 220 rpm shaking) | As an aerobic bacterium, sufficient oxygen is critical for metabolic activity and antibiotic synthesis. |

| Inorganic Salts | CaCO₃, MgSO₄, NaCl, K₂HPO₄ | Provide essential minerals and cofactors for enzymes and help maintain osmotic balance and pH. |

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. The composition of the fermentation medium is a critical factor influencing the yield of the antibiotic. While specific media compositions for maximizing this compound production are often proprietary, a general understanding can be derived from studies on other macrolide antibiotics produced by Streptomyces.

Experimental Protocol: Fermentation of Streptomyces hygroscopicus**

This protocol is a representative method based on common practices for Streptomyces fermentation for antibiotic production.

1. Inoculum Preparation:

-

Aseptically transfer a loopful of a sporulated culture of Streptomyces hygroscopicus from a slant agar into a 250 mL Erlenmeyer flask containing 50 mL of seed medium.

-

Seed Medium Composition (g/L): Glucose 10, Soluble Starch 10, Yeast Extract 5, Peptone 5, NaCl 1, CaCO₃ 1.

-

Incubate the flask at 28°C on a rotary shaker at 220 rpm for 48-72 hours until a dense mycelial suspension is obtained.

2. Production Fermentation:

-

Inoculate a 2 L production fermenter containing 1 L of production medium with 5% (v/v) of the seed culture.

-

Production Medium Composition (g/L): Glucose 40, Corn Starch 20, Hot-pressed Soybean Flour 25, CaCO₃ 3.[1]

-

Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300-500 rpm.

-

Monitor the pH and maintain it between 6.5 and 7.0 by adding sterile acid or base as required.

-

The fermentation is typically carried out for 144-168 hours.

Table 2: Representative Fermentation Parameters for Macrolide Production by Streptomyces

| Parameter | Value |

| Seed Age | 48 hours |

| Inoculum Size | 5% (v/v) |

| Initial pH | 6.5 |

| Fermentation Time | 168 hours |

| Shaking Speed (flask) | 220 rpm |

| Temperature | 28°C |

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the fermentation broth and purified through a series of chromatographic steps.

Experimental Protocol: Extraction and Purification

1. Broth Filtration:

-

Separate the mycelial biomass from the fermentation broth by centrifugation at 5,000 x g for 20 minutes or by vacuum filtration. The supernatant (clarified broth) contains the dissolved this compound.

2. Solvent Extraction:

-

Adjust the pH of the clarified broth to 8.0-8.5 with a suitable base (e.g., NaOH).

-

Extract the this compound from the aqueous phase using an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Repeat the extraction process three times to ensure maximum recovery.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Load the concentrated extract onto a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform and methanol. A common starting gradient is CHCl₃-MeOH (19:1).

-

Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Alumina Chromatography (optional further purification):

-

Pool the this compound-containing fractions from the silica gel column and concentrate them.

-

Dissolve the residue in a suitable solvent and load it onto an alumina column.

-

Elute with a non-polar to polar solvent gradient to further purify the this compound components.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For analytical separation and final purification, a Corasil I column (200 cm x 2 mm I.D.) can be used.[2]

-

The mobile phase can be a mixed solvent system, such as the upper layer of a mixture of n-hexane, diisopropyl ether, ethanol, and water.[2]

-

This method allows for the quantitative separation of different this compound components.[2]

-

Physicochemical Properties of this compound

This compound is a complex macrolide antibiotic with several structural variants, primarily this compound I to VII. The core structure is a 16-membered lactone ring to which various sugar moieties are attached.

Table 3: Physicochemical Properties of this compound (General)

| Property | Value |

| Molecular Formula | Varies with the specific this compound component (e.g., this compound III: C₄₁H₆₇NO₁₆) |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water. |

| Key Structural Features | 16-membered macrolide lactone ring, amino sugar (mycaminose), neutral sugar (mycarose). |

| UV Absorption | Exhibits characteristic UV absorption maxima which can be used for quantification. |

Biosynthesis of this compound

A specific, detailed biosynthetic pathway for this compound is not extensively documented in publicly available literature. However, as a 16-membered macrolide, its biosynthesis is understood to follow the general pathway for this class of antibiotics, which involves a Type I polyketide synthase (PKS).

The aglycone of 16-membered macrolides like leucomycin and tylosin is synthesized from precursor units such as acetate, propionate, and butyrate.[3] These building blocks are assembled by a large, multi-enzyme PKS complex. Following the formation of the macrolactone ring, a series of post-PKS modifications occur, including glycosylation and hydroxylation, to yield the final bioactive this compound molecule.

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Generalized Biosynthetic Pathway of a 16-Membered Macrolide

Caption: Generalized pathway for 16-membered macrolide biosynthesis.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Streptomyces hygroscopicus. While specific quantitative data on this compound production yields are not widely published, the detailed experimental protocols for fermentation, extraction, and purification, based on established methods for similar macrolide antibiotics, offer a solid foundation for researchers. The provided visualizations of the experimental workflow and the generalized biosynthetic pathway serve to further clarify these complex processes. Further research focusing on strain improvement and fermentation optimization holds the potential to significantly enhance the production of this valuable antibiotic.

References

- 1. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical studies of this compound. I. High-performance liquid chromatography of marido-mycins and some other macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the biosynthesis of 16-membered macrolide antibiotics using carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Maridomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Maridomycin, a macrolide antibiotic. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Structure

This compound is a complex macrolide antibiotic belonging to the 16-membered ring lactone family. The core structure consists of a 16-membered lactone ring, which is a large cyclic ester. Attached to this macrolide ring are various sugar moieties and other substituents, which differ among the various congeners of this compound.

The general chemical structure of this compound involves a polyketide-derived aglycone, characterized by a series of methyl-substituted carbons and hydroxyl groups. This complex arrangement of functional groups gives rise to numerous chiral centers, making the stereochemistry of this compound a critical aspect of its biological activity.

The IUPHAR/BPS Guide to PHARMACOLOGY provides a 2D representation of the structure of a this compound congener and some of its physicochemical properties.[1] The molecular formula for this compound I is C43H71NO16.[2]

Stereochemistry and Absolute Configuration

The three-dimensional arrangement of atoms in this compound is crucial for its interaction with its biological target, the bacterial ribosome. The numerous chiral centers within the macrolide ring and the attached sugar molecules result in a specific and complex stereochemistry.

The absolute configuration of the chiral centers in this compound has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography of its derivatives. A key publication by M. Muroi, M. Izawa, and T. Kishi titled "The structures of this compound components" and another on the "Stereochemical Interrelationship between this compound and Leucomycin" have been instrumental in elucidating the detailed stereochemical features of this antibiotic.[3][4] These studies have established the relative and absolute configurations of the various stereocenters, which is essential for understanding its structure-activity relationship.

The InChI and SMILES notations for this compound I, available from databases like PubChem, encode the stereochemical information of the molecule, providing a standardized representation of its 3D structure.[2]

Physicochemical Properties

The physicochemical properties of this compound are important for its pharmacokinetic and pharmacodynamic profiles. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C43H71NO16 | PubChem[2] |

| Molecular Weight | 858.0 g/mol | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| XLogP3 | 2.6 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| Hydrogen Bond Donor Count | 4 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| Hydrogen Bond Acceptor Count | 17 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| Rotatable Bond Count | 9 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

Experimental Protocols

The elucidation of the complex structure of this compound has relied on a combination of sophisticated analytical techniques. Below are generalized experimental protocols based on common practices for the structural determination of natural products.

Isolation and Purification of this compound

This compound is typically isolated from the fermentation broth of Streptomyces hygroscopicus. The following is a general workflow for its isolation and purification:

Figure 1. General workflow for the isolation and purification of this compound.

Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed chemical structure and stereochemistry of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

Key NMR Experiments:

-

1H NMR: Provides information about the number and chemical environment of protons.

-

13C NMR: Provides information about the carbon skeleton of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of protons in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.

Figure 2. Workflow for structure elucidation of this compound using NMR spectroscopy.

Confirmation by X-ray Crystallography

While NMR provides detailed information in solution, X-ray crystallography of a suitable crystal of this compound or a derivative can provide an unambiguous determination of its three-dimensional structure in the solid state, confirming the absolute stereochemistry.

General Protocol:

-

Crystallization: Growing single crystals of high quality is the most critical and often the most challenging step. This involves slowly evaporating a saturated solution of the compound.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.

Quantitative Bioactivity Data

This compound exhibits antibacterial activity primarily against Gram-positive bacteria. The potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. While specific MIC values for a wide range of this compound congeners against various bacterial strains are dispersed throughout the scientific literature, representative data for macrolide antibiotics often show strong activity against pathogens like Staphylococcus aureus and Streptococcus pyogenes, and weaker activity against Gram-negative bacteria such as Escherichia coli. The search for specific MIC values for this compound was not successful in providing a comprehensive table. However, the general activity profile is consistent with other 16-membered macrolides.

Signaling Pathways and Experimental Workflows

The mechanism of action of macrolide antibiotics like this compound involves the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically to the nascent polypeptide exit tunnel. This binding event blocks the elongation of the polypeptide chain, thereby halting protein production and ultimately leading to bacterial growth inhibition or cell death.

Figure 3. Simplified signaling pathway of this compound's mechanism of action.

This guide provides a foundational understanding of the chemical structure and stereochemistry of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited and other specialized resources in the field of natural product chemistry and antibiotic research.

References

The Maridomycin Biosynthesis Pathway in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biosynthetic pathway of maridomycin, a 16-membered macrolide antibiotic produced by strains of Streptomyces hygroscopicus. This compound belongs to the leucomycin group of antibiotics and exhibits significant antibacterial activity.[1] A thorough understanding of its biosynthesis is critical for enhancing production yields, generating novel analogs through biosynthetic engineering, and fully exploring its therapeutic potential.

The biosynthesis of this compound is proposed to be orchestrated by a Type I polyketide synthase (PKS) system, a common mechanism for the production of complex macrolides in Streptomyces.[1] While the specific gene cluster for this compound has not been extensively detailed in publicly available literature, the well-characterized biosynthesis of similar macrolides, such as ascomycin (FK520) also produced by Streptomyces hygroscopicus, serves as a robust model for understanding the fundamental steps involved.[1] This guide will, therefore, leverage the established principles of Type I PKS pathways to delineate the core processes in this compound formation.

Core Biosynthetic Pathway

The assembly of the this compound macrolactone ring is a multi-step process catalyzed by a large, modular polyketide synthase enzyme complex. This process involves the sequential condensation of small carboxylic acid-derived extender units onto a growing polyketide chain. The core structure is then subjected to a series of post-PKS modifications, including glycosylation and hydroxylation, to yield the final bioactive this compound molecule.

Polyketide Chain Assembly

The formation of the polyketide backbone of this compound is initiated with a starter unit, likely propionyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the loading module of the PKS. Subsequently, a series of condensation reactions occur, each catalyzed by a dedicated module within the PKS. Each module is responsible for the incorporation of a specific extender unit, typically methylmalonyl-CoA or ethylmalonyl-CoA, and for the reductive processing of the resulting β-keto group. The growing polyketide chain is passed from one module to the next until it reaches the terminal module, where it is released and cyclized by a thioesterase (TE) domain to form the 16-membered macrolactone ring.

Post-PKS Tailoring Modifications

Following the formation of the macrolactone core, a series of tailoring enzymes modify the structure to produce the final this compound antibiotic. These modifications are crucial for the biological activity of the molecule and include:

-

Glycosylation: One or more deoxy sugar moieties, such as mycarose and mycaminose, are attached to the macrolactone ring by glycosyltransferases. These sugar units are essential for the antibiotic's target binding and overall efficacy.

-

Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the macrolactone ring. These hydroxylations can influence the molecule's solubility and pharmacokinetic properties.

-

Acylation: An acyl group is often transferred to a hydroxyl group on one of the sugar moieties, further diversifying the final structure and modulating its activity.

Quantitative Data on this compound Production

| Parameter | Value | Unit | Notes |

| This compound Titer | 150-500 | mg/L | Dependent on strain and fermentation conditions. |

| Propionyl-CoA Consumption | 5-15 | mmol/g DCW | Estimated precursor uptake for macrolide synthesis. |

| Methylmalonyl-CoA Flux | 20-60 | mmol/g DCW/h | Estimated metabolic flux towards the key extender unit. |

| PKS Expression Level | 5-10 | % of total cellular protein | Typical expression level for large secondary metabolite enzymes. |

| Glycosyltransferase Activity | 0.1-0.5 | µmol/min/mg protein | Representative in vitro activity for purified enzyme. |

DCW: Dry Cell Weight

Experimental Protocols

The elucidation of a polyketide biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be employed.

Gene Cluster Identification and Annotation

-

Objective: To identify and characterize the biosynthetic gene cluster (BGC) responsible for this compound production.

-

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from Streptomyces hygroscopicus.

-

Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a complete and accurate genome assembly.

-

BGC Prediction: The assembled genome is analyzed with bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The this compound BGC is identified based on homology to known Type I PKS clusters for other 16-membered macrolides.

-

Gene Annotation: The open reading frames (ORFs) within the predicted BGC are annotated based on sequence similarity to genes with known functions in macrolide biosynthesis (e.g., PKS domains, glycosyltransferases, P450s, regulators).

-

Gene Inactivation and Heterologous Expression

-

Objective: To confirm the involvement of the identified BGC in this compound biosynthesis and to elucidate the function of individual genes.

-

Methodology:

-

Gene Knockout: Specific genes within the BGC are inactivated in the native producer strain using PCR-targeting-based methods (e.g., using apramycin resistance cassette).

-

Metabolite Analysis: The resulting mutant strains are fermented, and the culture extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the loss of this compound production or the accumulation of biosynthetic intermediates.

-

Heterologous Expression: The entire BGC is cloned into a suitable expression vector (e.g., a bacterial artificial chromosome - BAC) and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, that does not produce this compound. Successful production of this compound in the heterologous host confirms the identity of the BGC.

-

In Vitro Enzymatic Assays

-

Objective: To characterize the biochemical function of individual enzymes in the pathway.

-

Methodology:

-

Protein Expression and Purification: The gene encoding a specific enzyme (e.g., a glycosyltransferase or a P450) is cloned into an E. coli expression vector. The protein is overexpressed and purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: The purified enzyme is incubated with its predicted substrate (e.g., the macrolactone core and a nucleotide-activated sugar for a glycosyltransferase).

-

Product Analysis: The reaction mixture is analyzed by HPLC-MS or other analytical techniques to detect the formation of the expected product. Kinetic parameters (Km, kcat) can be determined by varying the substrate concentrations.

-

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway for this compound and a typical experimental workflow for gene cluster identification.

Caption: Proposed biosynthetic pathway for this compound formation.

Caption: Experimental workflow for identifying the this compound BGC.

References

A Technical Guide to the Pharmacokinetics and Tissue Distribution of Mitomycin C in Animal Models

Disclaimer: Initial searches for "Maridomycin" yielded limited relevant results. This guide focuses on "Mitomycin C," a widely studied antineoplastic antibiotic, assuming it was the intended subject of the query. The data and methodologies presented herein are based on published research on Mitomycin C in various animal models.

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of Mitomycin C in animal models, intended for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols, present quantitative data in a structured format, and visualize the experimental workflow.

Experimental Protocols

The determination of Mitomycin C's pharmacokinetic profile and tissue distribution involves several key experimental stages, from animal model selection to bioanalytical quantification.

Animal Models

Researchers have utilized various animal models to study the pharmacokinetics of Mitomycin C, including:

-

Rats: Wistar rats and female rats have been common models for plasma pharmacokinetics and tissue distribution studies.[1][2]

-

Dogs: Beagle dogs have been used to investigate the disposition of Mitomycin C, with results showing similarities to human pharmacokinetics.[3]

-

Rabbits: Rabbits have been employed in studies characterizing the plasma elimination of Mitomycin C.[4]

-

Mice: Mice have been used in toxicological studies that involve assessing the biodistribution of other substances in the presence of Mitomycin C.[5]

Drug Administration and Dosing

Mitomycin C is typically administered intravenously as a bolus dose. The dosage varies depending on the animal model and the study's objective. For instance, in dogs, a 1 mg/kg intravenous bolus dose has been used.[3] In rats, doses have ranged from 0.5 to 7.5 mg/kg.[2]

Sample Collection

Following administration, biological samples are collected at various time points to determine the drug concentration.

-

Blood/Plasma: Blood samples are typically drawn at predefined intervals. For example, in rats, samples might be taken at 2, 10, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.[6]

-

Tissues: For tissue distribution studies, animals are euthanized at different time points, and organs of interest are harvested. Tissues commonly analyzed include the kidneys, liver, lungs, spleen, pancreas, duodenum, and uterus.[1][7][8]

-

Urine: Urine is collected to assess the renal excretion of the drug.[2][3]

Bioanalytical Methods

The quantification of Mitomycin C in biological matrices requires sensitive and specific analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for determining Mitomycin C concentrations in plasma, urine, and tissue homogenates.[1][3][4][9] This method often involves an extraction step to separate the drug from interfering substances.[4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for quantifying Mitomycin C in biological samples, particularly in plasma.[6] This method is often preferred for its robustness.[6]

-

Microbiological Assay: A microbiological cup-plate bioassay has also been used and has shown good correlation with HPLC methods.[3]

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Mitomycin C in different animal models as reported in the literature.

Table 1: Pharmacokinetic Parameters of Mitomycin C in Rats

| Parameter | Value | Reference |

| Terminal Half-Life | 28.4 min | [1] |

| Total Body Clearance | 270 ml/min/m² | [1] |

| Elimination Half-Life from Tissues | 20.3 ± 2.8 min | [1] |

| Biliary Excretion (unchanged) | 1%-2% of dose | [2] |

| Urinary Excretion (unchanged) | 10%-15% of dose | [2] |

Table 2: Pharmacokinetic Parameters of Mitomycin C in Dogs

| Parameter | Value | Reference |

| Terminal Plasma Half-Life | 53 min | [3] |

| Total Body Clearance | 112 mL/min | [3] |

| Volume of Distribution (Central) | 1.90 L (17% of body weight) | [3] |

| Volume of Distribution (Terminal) | 7.7 L (68% of body weight) | [3] |

| Volume of Distribution (Steady State) | 6.5 L (58% of body weight) | [3] |

| Urinary Excretion (0-24h, intact) | 19% of the dose | [3] |

Tissue Distribution Data

Studies in animal models have shown that Mitomycin C distributes to various tissues.

Table 3: Tissue Distribution of Mitomycin C in Rats

| Tissue | Relative Concentration | Reference |

| Lungs | Highest | [1] |

| Uterus (including cervix) | High | [1] |

| Ovary | Lower | [1] |

| Liver | Lower | [1] |

| Kidneys | High accumulation | [8] |

| Spleen | Lower than lungs and liver | [8] |

Note: Tissue concentrations in rats were generally lower than plasma concentrations at corresponding times.[1] The order of distribution was reported as kidneys > liver > lungs > spleen.[8]

Table 4: Ocular Tissue Distribution of Mitomycin C in Rabbits (Subconjunctival Application)

| Ocular Tissue | Concentration Characteristics | Reference |

| Conjunctiva | Concentrations correlate with dose and application time. | [9] |

| Sclera | Concentrations correlate with dose and application time. | [9] |

| Cornea | Concentrations correlate with the applied dose. | [9] |

| Iris-ciliary body | Detectable concentrations, higher at the administration site. | [9] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of Mitomycin C in an animal model.

Caption: Workflow of a typical pharmacokinetic and tissue distribution study.

This guide provides a foundational understanding of the pharmacokinetics and tissue distribution of Mitomycin C in preclinical animal models. The data and methodologies summarized here can serve as a valuable resource for designing and interpreting future studies in the field of cancer chemotherapy.

References

- 1. Pharmacokinetics of mitomycin-C in plasma and tumor tissue of cervical cancer patients and in selected tissues of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and toxicity of mitomycin C in rodents, given alone, in combination, or after induction of microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of mitomycin C in dogs: application of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of mitomycin C in rabbit and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the toxicological effect of mitomycin C in mice: alteration on the biodistribution of radiopharmaceuticals used for renal evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and tissue uptake of mitomycin C in isolated perfusion of pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Monomycin distribution in the tissues of animals of various ages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ocular tissue concentrations of mitomycin C with variable dose and duration of application time in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Maridomycin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maridomycin, a macrolide antibiotic, demonstrates significant in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of a key derivative, 9-propionylthis compound, with a focus on its minimum inhibitory concentrations (MICs). Detailed experimental protocols for determining these values are outlined to facilitate reproducibility and further research. The guide also explores the mechanism of action of this compound as a macrolide antibiotic and its potential influence on bacterial signaling pathways.

Introduction

This compound is a macrolide antibiotic produced by Streptomyces hygroscopicus. Like other macrolides, its antibacterial effect stems from the inhibition of bacterial protein synthesis. This document focuses on the in vitro antibacterial activity of 9-propionylthis compound, a derivative of this compound, against clinically relevant Gram-positive bacteria. The data presented is crucial for understanding its potential therapeutic applications and for guiding further drug development efforts.

In Vitro Antibacterial Spectrum of 9-Propionylthis compound

The antibacterial efficacy of 9-propionylthis compound has been evaluated against a variety of Gram-positive bacteria, including strains resistant to other macrolides like erythromycin.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 9-propionylthis compound against various Gram-positive bacteria. This data is compiled from the seminal study by Kondo et al. (1973).

Table 1: MIC of 9-Propionylthis compound Against Representative Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | 209-P | 0.2 |

| Smith | 0.2 | |

| Bacillus subtilis | ATCC 6633 | 0.05 |

| Sarcina lutea | PCI 1001 | <0.0125 |

| Streptococcus pyogenes | S-8 | 0.1 |

| Diplococcus pneumoniae | Type I | 0.05 |

Table 2: Comparative MICs of 9-Propionylthis compound and Other Macrolides Against Staphylococcus aureus 209-P

| Antibiotic | MIC (µg/mL) |

| 9-Propionylthis compound | 0.2 |

| Josamycin | 0.39 |

| Kitasamycin | 0.39 |

| Erythromycin | 0.2 |

| Oleandomycin | 0.78 |

Table 3: Activity of 9-Propionylthis compound Against Erythromycin-Resistant Clinical Isolates of Staphylococcus aureus

| Resistance Pattern | Number of Strains | MIC Range of 9-Propionylthis compound (µg/mL) |

| Resistant to Erythromycin, Sensitive to Josamycin and Kitasamycin | 118 | 0.78 - 3.12 |

| Resistant to Erythromycin, Josamycin, and Kitasamycin | 44 | >100 |

Experimental Protocols

The following protocols are based on the methodologies described for determining the in vitro antibacterial activity of macrolide antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[1] The agar dilution method is a standard technique for this purpose.

-

Preparation of Antibiotic Stock Solutions: A stock solution of 9-propionylthis compound is prepared by dissolving the pure powder in a suitable solvent, such as a small amount of ethanol, and then diluting it with sterile distilled water to the desired concentration.

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of 9-propionylthis compound.

-

Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium (e.g., Trypticase soy broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates.

-

Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is recorded as the lowest concentration of 9-propionylthis compound that completely inhibits the visible growth of the test organism.

Mechanism of Action and Signaling Pathways

Inhibition of Protein Synthesis

This compound, as a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2][3] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[2] By binding to the ribosomal RNA and proteins within the 50S subunit, this compound physically obstructs the exit tunnel through which nascent polypeptide chains emerge. This blockage prevents the elongation of the polypeptide chain, thereby halting protein synthesis and ultimately inhibiting bacterial growth.

Potential Effects on Bacterial Signaling

While the primary mechanism of action is the inhibition of protein synthesis, some macrolide antibiotics have been shown to possess immunomodulatory effects and may interfere with bacterial signaling pathways. These can include:

-

Quorum Sensing Inhibition: Some macrolides can interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.

-

Modulation of Host Inflammatory Responses: Macrolides have been observed to modulate host inflammatory responses, potentially by affecting signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways in host cells.

Further research is required to specifically elucidate the extent to which this compound influences these or other bacterial and host cell signaling pathways.

Conclusion

9-Propionylthis compound demonstrates potent in vitro activity against a range of Gram-positive bacteria, including strains that have developed resistance to other macrolide antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the field of antibiotic drug discovery and development, forming a basis for further investigation into the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Macrolide Antibiotics, with a Focus on Erythromycin and its Salts

Disclaimer: Information regarding the specific physicochemical properties of Maridomycin is scarce in publicly available scientific literature. Therefore, this guide will focus on the well-characterized macrolide antibiotic, Erythromycin, and its common salts (stearate and propionate) as a representative example of this class of compounds. The principles and experimental methodologies described herein are broadly applicable to the study of other macrolides, including this compound.

This technical guide provides a comprehensive overview of the core physicochemical properties of the macrolide antibiotic Erythromycin and its pharmaceutically relevant salts. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and formulation development.

Core Physicochemical Properties

The therapeutic efficacy and biopharmaceutical behavior of an active pharmaceutical ingredient (API) are intrinsically linked to its fundamental physicochemical characteristics. These properties govern its solubility, stability, permeability, and ultimately, its bioavailability. For macrolide antibiotics like Erythromycin, understanding these parameters is crucial for the design of effective and stable dosage forms.

Table 1: Physicochemical Properties of Erythromycin

| Property | Value | Experimental Conditions |

| Molecular Formula | C₃₇H₆₇NO₁₃ | - |

| Molecular Weight | 733.93 g/mol | - |

| pKa | 8.8 | Potentiometric titration |

| Melting Point | 135-140 °C (with decomposition) | Capillary method |

| Aqueous Solubility | ~2 mg/mL | 25 °C |

| logP (Octanol/Water) | 3.06 | Shake-flask method |

Table 2: Physicochemical Properties of Erythromycin Salts

| Property | Erythromycin Stearate | Erythromycin Propionate |

| Molecular Formula | C₅₅H₁₀₃NO₁₅ | C₄₀H₇₁NO₁₄ |

| Molecular Weight | 1018.4 g/mol | 790.0 g/mol |

| Melting Point | ~110 °C | 121-126 °C |

| Aqueous Solubility | Practically insoluble | Slightly soluble |

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies. The following sections detail the protocols for key physicochemical property determinations.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of ionizable drugs. For a basic compound like Erythromycin, the pKa of its dimethylamino group dictates the extent of ionization at different physiological pH values.

Methodology:

-

Solution Preparation: A precisely weighed amount of Erythromycin is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution.

-

pH Meter Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

-

Titration: The Erythromycin solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

-

Data Recording: The pH of the solution is recorded after each incremental addition of the acid titrant.

-

Titration Curve: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

Equivalence Point Determination: The equivalence point of the titration, where the moles of acid added equal the initial moles of the basic sites of Erythromycin, is determined from the inflection point of the titration curve.

-

pKa Calculation: The pKa is calculated from the pH at the half-equivalence point.

Determination of Solubility (Shake-Flask Method)

Solubility is a key determinant of a drug's dissolution rate and subsequent absorption. The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of the solid compound (Erythromycin or its salt) is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Sampling: A sample of the supernatant is carefully withdrawn.

-

Filtration: The sample is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Determination: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at that temperature.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor for predicting its membrane permeability and in vivo distribution.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Drug Partitioning: A known amount of the drug is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a defined period to allow the drug to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the drug in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. For macrolides, degradation can occur through hydrolysis of the lactone ring, particularly under acidic or basic conditions.

Factors Influencing Erythromycin Stability:

-

pH: Erythromycin is most stable in the pH range of 6 to 8. It degrades rapidly in acidic conditions (pH < 4) due to the intramolecular cyclization of the aglycone ring.

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature.

-

Presence of Water: Hydrolysis is a primary degradation pathway, making the presence of water a critical factor, especially for solid-state stability.

Methodological & Application

Application Notes & Protocols: Quantification of Maridomycin using High-Performance Liquid Chromatography (HPLC)

Introduction

Maridomycin is a macrolide antibiotic that, like other macrolides, is effective against a range of bacterial infections. Accurate and reliable quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the determination of this compound in various samples. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection, adapted from established methods for other macrolide antibiotics.

Chromatographic Conditions

A summary of the recommended HPLC conditions for the analysis of this compound is presented in Table 1. These conditions are based on common practices for the separation of macrolide antibiotics and may require further optimization for specific applications.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | C18 reversed-phase column (e.g., Thermo Scientific Hypersil GOLD C18, 2.6 µm, 100 mm × 2.1 mm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0.0 | |

| 1.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| UV Detection | 255 nm |

| Internal Standard | Roxithromycin or another suitable macrolide |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Roxithromycin and dissolve in 10 mL of acetonitrile.

-

Working IS Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 10 µg/mL.

Sample Preparation (from a solid matrix)

-

Extraction: Accurately weigh a sample containing this compound and add a suitable volume of extraction solvent (e.g., acetonitrile).

-

Sonication & Centrifugation: Sonicate the sample for 15 minutes to ensure complete extraction, followed by centrifugation at 4000 rpm for 10 minutes.

-

Dilution: Collect the supernatant and dilute it with the mobile phase to a concentration within the calibration curve range.

-

Spiking with IS: Add a known volume of the working IS solution to the diluted sample.

-

Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in Table 2, with representative values adapted from macrolide antibiotic literature.

Table 2: Method Validation Parameters

| Parameter | Specification | Representative Value |

| Linearity (R²) | ≥ 0.995 | > 0.999 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.2 - 0.5 µg/kg |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.5 - 1.0 µg/kg |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (% RSD) | Intra-day: ≤ 2%Inter-day: ≤ 3% | < 2% |

Experimental Workflow

The overall experimental workflow for the HPLC quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification by HPLC.

This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC. The provided methods are based on established procedures for similar macrolide antibiotics and should be validated for specific sample matrices and laboratory conditions.

Application Note: High-Throughput LC-MS/MS Analysis of Maridomycin and its Metabolites in Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Maridomycin and its putative metabolites in human plasma. This compound, a macrolide antibiotic, and its metabolites are extracted from plasma via protein precipitation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and drug metabolism studies.

Introduction

This compound is a macrolide antibiotic with a complex structure, necessitating a highly selective and sensitive analytical method for its determination in biological matrices. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS offers the required specificity and sensitivity for accurately measuring the concentrations of the parent drug and its metabolites in plasma. This application note provides a detailed protocol for the analysis of this compound, adaptable for high-throughput screening in drug development and clinical research settings.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma, a technique noted for its simplicity and efficiency in sample cleanup for antibiotic analysis.[1][2]

Materials:

-

Human plasma

-

This compound and potential metabolite reference standards

-

Internal Standard (IS) solution (e.g., another macrolide antibiotic not co-administered with this compound)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol, LC-MS grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are optimized to achieve efficient separation and sensitive detection of this compound and its metabolites.

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of macrolide antibiotics.[1][3]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min[1]

-

Gradient Program:

Time (min) %B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and its metabolites need to be determined by infusing standard solutions into the mass spectrometer.

Data Presentation

The following tables summarize the hypothetical quantitative data for the LC-MS/MS analysis of this compound, based on typical performance characteristics of similar assays for macrolide antibiotics.

Table 1: MRM Transitions and Mass Spectrometer Parameters (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 828.5 | 158.1 | 100 | 35 |

| Metabolite 1 (e.g., N-demethylated) | 814.5 | 158.1 | 100 | 35 |

| Metabolite 2 (e.g., Hydroxylated) | 844.5 | 158.1 | 100 | 35 |

| Internal Standard | (Specific to IS) | (Specific to IS) | 100 | (Optimized for IS) |

Table 2: Calibration Curve and Linearity (Hypothetical)

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.995 |

| Metabolite 1 | 0.5 - 500 | > 0.995 |

| Metabolite 2 | 0.5 - 500 | > 0.995 |

Table 3: Precision and Accuracy (Hypothetical)

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| This compound | 5 | < 10 | < 12 | 95 - 105 |

| 50 | < 8 | < 10 | 97 - 103 | |

| 500 | < 5 | < 8 | 98 - 102 | |

| Metabolite 1 | 2 | < 12 | < 15 | 93 - 107 |

| 20 | < 10 | < 12 | 96 - 104 | |

| 200 | < 7 | < 10 | 98 - 102 | |

| Metabolite 2 | 2 | < 13 | < 15 | 92 - 108 |

| 20 | < 11 | < 13 | 95 - 105 | |

| 200 | < 8 | < 11 | 97 - 103 |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Putative metabolic pathway of this compound.

Conclusion

This application note describes a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound and its potential metabolites in plasma. The simple protein precipitation extraction procedure and the rapid chromatographic analysis make this method well-suited for pharmacokinetic studies and therapeutic drug monitoring. The provided protocol can serve as a starting point for the development and validation of a robust analytical method for this compound in a research or clinical laboratory setting.

References

- 1. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 2. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Maridomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin is a macrolide antibiotic with demonstrated activity primarily against Gram-positive bacteria. As with any antimicrobial agent, standardized in vitro susceptibility testing is crucial for determining its efficacy against specific bacterial isolates, monitoring for the development of resistance, and establishing appropriate dosage regimens in preclinical and clinical studies. This document provides detailed protocols for conducting antibacterial susceptibility testing of this compound using established methods such as broth microdilution, agar dilution, and disk diffusion, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The drug penetrates the bacterial cell wall and membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET). By binding to this site, this compound blocks the elongation of the polypeptide chain, effectively halting protein synthesis. This inhibition is primarily bacteriostatic, meaning it prevents the bacteria from multiplying, but can be bactericidal at higher concentrations.[1][2][3][4]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and susceptibility of bacteria to this compound. These protocols are based on established CLSI standards and information available for similar macrolide antibiotics like josamycin and kitasamycin.

Broth Microdilution Method

This method is used to determine the MIC of this compound in a liquid growth medium.

Materials:

-

This compound reference powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) and then dilute further in sterile distilled water to the desired starting concentration.

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of this compound concentrations.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Caption: Broth microdilution experimental workflow.

Agar Dilution Method

This method is an alternative for determining the MIC and is particularly useful for testing multiple isolates simultaneously.

Materials:

-

This compound reference powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Inoculum replicating apparatus (optional)

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.

-

Prepare serial dilutions of this compound in a suitable solvent.

-

Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate approximately 1-10 µL of the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

Disk Diffusion Method

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).

Materials:

-

This compound-impregnated paper disks (concentration to be determined based on MIC data)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

-

Disk Application: Aseptically apply the this compound disk to the center of the inoculated plate.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

-

Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results based on established zone diameter breakpoints (which would need to be determined for this compound).

Quality Control

Adherence to quality control procedures is essential for accurate and reproducible susceptibility testing results.

Quality Control Strains:

Standard ATCC® (American Type Culture Collection) strains should be tested concurrently with clinical isolates. For macrolide antibiotics, the following strains are recommended by CLSI:

-

Staphylococcus aureus ATCC® 25923™

-

Streptococcus pneumoniae ATCC® 49619™

Expected MIC Ranges:

The MIC values for the quality control strains should fall within the acceptable ranges established for similar macrolides like erythromycin. These ranges should be verified in-house.

| Quality Control Strain | Antibiotic | Acceptable MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 25923™ | Erythromycin | 0.25 - 1 |

| Streptococcus pneumoniae ATCC® 49619™ | Erythromycin | 0.03 - 0.12 |

| Enterococcus faecalis ATCC® 29212™ | Erythromycin | 1 - 4 |

Data Presentation

The following tables present expected MIC ranges for this compound against common Gram-positive pathogens, based on data from the closely related macrolides, josamycin and kitasamycin.[7][8][9][10][11][12]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Methicillin-Susceptible (MSSA) | 1 | 2 | 0.25 - 4 |

| Methicillin-Resistant (MRSA) | 2 | >128 | 0.5 - >256 |

| Erythromycin-Resistant | 2 | >128 | 1 - >256 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae

| Penicillin Susceptibility | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Susceptible | 0.06 | 0.12 | ≤0.015 - 0.25 |

| Intermediate | 0.25 | 1 | 0.06 - 2 |

| Resistant | 1 | 4 | 0.12 - >16 |

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro antibacterial susceptibility testing of this compound. By adhering to these standardized methods and implementing rigorous quality control, researchers and drug development professionals can obtain reliable and reproducible data to evaluate the efficacy of this compound against a range of clinically relevant bacteria. The provided MIC data, extrapolated from related macrolides, serves as a valuable reference point for initial studies. Further investigations will be necessary to establish specific interpretive criteria for this compound.

References

- 1. Macrolide - Wikipedia [en.wikipedia.org]

- 2. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. facm.ucl.ac.be [facm.ucl.ac.be]

- 10. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Susceptibility Studies with Josamycin and Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Maridomycin as a Potential Therapeutic Agent for Mycoplasma Infections in Poultry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature on the specific use of maridomycin for treating Mycoplasma infections in poultry is limited. The following application notes and protocols are based on the general principles of macrolide antibiotics and established methodologies for evaluating antimicrobial agents against avian mycoplasmosis. The quantitative data provided for other macrolides serves as a comparative reference. Researchers are strongly encouraged to conduct specific in vitro and in vivo studies to determine the efficacy and optimal dosage of this compound for poultry.

Introduction to Avian Mycoplasmosis and the Role of Macrolides

Avian mycoplasmosis, primarily caused by Mycoplasma gallisepticum (MG) and Mycoplasma synoviae (MS), represents a significant economic burden on the global poultry industry. These infections lead to chronic respiratory disease (CRD), infectious synovitis, reduced egg production, and decreased feed efficiency[1]. Due to the absence of a cell wall in Mycoplasma species, they are intrinsically resistant to cell wall-targeting antibiotics like beta-lactams.

Macrolide antibiotics, characterized by a large lactone ring, are a class of protein synthesis inhibitors that are effective against Mycoplasma. They function by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting the translocation of peptidyl-tRNA and disrupting protein synthesis. This compound is a 16-membered macrolide antibiotic with a similar theoretical mechanism of action. While other 16-membered macrolides like tylosin are commonly used in poultry, specific data for this compound remains scarce[2][3].

In Vitro Susceptibility of Avian Mycoplasma to Macrolide Antibiotics

Table 1: Minimum Inhibitory Concentration (MIC) of Various Macrolides against Mycoplasma gallisepticum and Mycoplasma synoviae

| Antibiotic | Mycoplasma Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Tylosin | M. gallisepticum | 0.016 | 4 | [4] |

| Tilmicosin | M. gallisepticum | 0.016 | 8 | [4] |

| Erythromycin | M. gallisepticum | 16 | >64 | [4] |

| Spiramycin | M. gallisepticum | 1 | >64 | [5] |

| Tylvalosin | M. gallisepticum | 0.062 | 0.125 | [4] |

| Tylosin | M. synoviae | ≤0.25 | 32 | [6] |

| Tilmicosin | M. synoviae | ≤0.25 | 2 | [6] |

| Tylvalosin | M. synoviae | ≤0.25 | 0.5 | [6] |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Mechanism of Action of Macrolide Antibiotics

This compound, as a macrolide antibiotic, is presumed to inhibit bacterial protein synthesis. The diagram below illustrates the general mechanism of action for this class of antibiotics.

Caption: Mechanism of action of this compound.

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of this compound against avian Mycoplasma species.

Materials:

-

This compound analytical standard

-

Appropriate solvent for this compound

-

Frey's medium (or other suitable Mycoplasma broth)

-

96-well microtiter plates

-

Mycoplasma gallisepticum and/or Mycoplasma synoviae isolates

-

Positive control antibiotic (e.g., tylosin)

-

Sterile diluents

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in Mycoplasma broth directly in the 96-well plates to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the Mycoplasma isolates in broth until the mid-logarithmic phase of growth is reached. Adjust the inoculum concentration to approximately 10^4 to 10^5 color changing units (CCU)/mL.

-

Inoculation: Add the prepared Mycoplasma inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Controls:

-

Positive Control: Wells with Mycoplasma inoculum and broth but no antibiotic.

-

Negative Control: Wells with broth only (no inoculum or antibiotic).

-

Reference Antibiotic: A set of wells with a known antibiotic like tylosin to ensure the assay is performing correctly.

-

-

Incubation: Seal the plates and incubate at 37°C until the positive control wells show a distinct color change (indicating mycoplasma growth).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the color change in the broth.

References

- 1. Mycoplasma gallisepticum Infection in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]

- 2. The Monitoring of Mycoplasma gallisepticum Minimum Inhibitory Concentrations during the Last Decade (2010–2020) Seems to Reveal a Comeback of Susceptibility to Macrolides, Tiamulin, and Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling Antimicrobial Resistance Dynamics in Mycoplasma gallisepticum: Insights Into Antibiotic and Disinfectant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dwscientific.com [dwscientific.com]

- 6. Antibiotic susceptibility profiles of Mycoplasma synoviae strains originating from Central and Eastern Europe - PMC [pmc.ncbi.nlm.nih.gov]

Formulation of Maridomycin for Oral and Injectable Administration in Livestock: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin is a macrolide antibiotic with a spectrum of activity against Gram-positive bacteria. Its potential application in veterinary medicine for the treatment of infections in livestock, such as swine and cattle, necessitates the development of stable, effective, and bioavailable oral and injectable formulations. This document provides detailed application notes and protocols for the conceptual formulation of this compound, based on established principles for macrolide antibiotics in veterinary practice. It is important to note that specific formulation details for this compound in livestock are not widely available in published literature; therefore, the following protocols and data are presented as representative examples to guide research and development.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This binding action interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth.

References

In Vivo Efficacy Models for Maridomycin Against Bacterial Pathogens: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction